3-Cyclopropyl-5-(trifluoromethyl)aniline
Description
3-Cyclopropyl-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a cyclopropyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position on the aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to the unique electronic and steric properties imparted by its substituents.
Properties
IUPAC Name |
3-cyclopropyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-7(6-1-2-6)4-9(14)5-8/h3-6H,1-2,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHERHZRGSOGBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylation Techniques
Cyclopropane rings are typically introduced via [2+1] cycloaddition reactions using carbene precursors or transition-metal-catalyzed cross-couplings. For example, cyclopropyl groups can be appended to nitroarenes through nucleophilic aromatic substitution under basic conditions, as demonstrated in the preparation of N-cyclopropyl-4-fluoroanilines. In such cases, cyclopropylamine reacts selectively with nitro-substituted aromatic intermediates at elevated temperatures (80–130°C) in polar aprotic solvents like dimethylformamide (DMF).
Trifluoromethylation Approaches
Trifluoromethyl groups are commonly introduced via Ullmann-type couplings, Sandmeyer reactions, or direct fluorination. Patent literature describes the use of trifluoromethylating agents such as CF₃Cu or CF₃SiMe₃ in the presence of copper catalysts. For instance, halogenated anilines undergo trifluoromethylation at the meta position under inert atmospheres, achieving yields upwards of 70%.
Stepwise Synthesis via Nitro Intermediate Reduction
A widely adopted route involves constructing the nitroarene backbone first, followed by sequential functionalization and reduction.
Nitroarene Preparation
Starting with 3-nitroaniline, chlorination at the 5-position using Cl₂ gas in acetic acid yields 5-chloro-3-nitroaniline. Subsequent cyclopropylation is achieved by treating this intermediate with cyclopropylamine in DMF at 50°C for 12 hours, forming 3-cyclopropyl-5-chloronitrobenzene.
Trifluoromethylation and Reduction
The chlorinated nitro compound undergoes trifluoromethylation using CF₃I and a copper(I) iodide catalyst in dimethylacetamide (DMAc) at 120°C. After purification, the nitro group is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst, yielding the final product with >85% purity.
Table 1: Representative Reaction Conditions for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitroarene chlorination | Cl₂, AcOH, 25°C, 6h | 92 | 95 |
| Cyclopropylation | Cyclopropylamine, DMF, 50°C, 12h | 78 | 89 |
| Trifluoromethylation | CF₃I, CuI, DMAc, 120°C, 24h | 65 | 91 |
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 4h | 88 | 85 |
One-Pot tandem Cyclopropylation-Trifluoromethylation
Recent advancements favor tandem reactions to minimize isolation steps. A notable method involves simultaneous cyclopropane formation and trifluoromethyl group installation using a bifunctional catalyst.
Catalytic System Design
Hydrolytic Methods for Carbamate Intermediates
Alternative routes employ carbamate-protected anilines to enhance stability during harsh reactions.
Carbamate Formation and Functionalization
3-Nitroaniline is treated with ethyl chloroformate to form the corresponding carbamate. Subsequent cyclopropylation and trifluoromethylation proceed as described earlier. The carbamate group is hydrolyzed under acidic conditions (HCl, H₂O, 100°C), regenerating the free amine.
Advantages of Carbamate Protection
This method improves solubility in nonpolar solvents, facilitating higher reaction temperatures (up to 150°C) during trifluoromethylation. Yields increase to 75% compared to 65% in unprotected routes.
Analytical Validation and Quality Control
Ensuring product integrity requires rigorous analytical protocols.
Spectroscopic Characterization
-
¹H NMR (400
Chemical Reactions Analysis
Diazotization and Subsequent Transformations
The primary amino group undergoes diazotization under acidic conditions with sodium nitrite (NaNO₂), forming a diazonium salt. This intermediate participates in diverse transformations:
| Reaction Type | Reagents/Conditions | Product Formed | Key Characteristics |
|---|---|---|---|
| Sandmeyer Reaction | CuCN, KCN, 0–5°C | 3-Cyclopropyl-5-(trifluoromethyl)benzonitrile | Introduces cyano groups at the aromatic ring’s para position relative to -NH₂. |
| Iodination | KI, H₂O, 25°C | 4-Iodo-3-cyclopropyl-5-(trifluoromethyl)aniline | Electrophilic substitution directed by -NH₂ and -CF₃ groups. |
| Coupling with Phenols | β-Naphthol, alkaline medium | Azo dye derivatives | Forms colored compounds for analytical or synthetic applications. |
The -CF₃ group’s electron-withdrawing nature deactivates the ring, limiting electrophilic substitution to positions ortho/para to the amino group. Steric hindrance from the cyclopropyl group further influences regioselectivity .
Acylation and Amide Formation
The amino group reacts with acylating agents to form stable amides, a key step in pharmaceutical syntheses:
textThis compound + Acetyl Chloride → N-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)acetamide
Nucleophilic Aromatic Substitution (NAS)
The -CF₃ group enhances the ring’s susceptibility to NAS under strongly activating conditions:
| Substitution Site | Reagents | Product | Yield |
|---|---|---|---|
| Para to -NH₂ | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-cyclopropyl-5-(trifluoromethyl)aniline | Moderate (50–60%) |
| Meta to -CF₃ | Cl₂, FeCl₃, 40°C | 2-Chloro-3-cyclopropyl-5-(trifluoromethyl)aniline | Low (30%) |
The cyclopropyl group’s steric bulk limits reactivity at adjacent positions, favoring substitutions at less hindered sites .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Buchwald-Hartwig Amination
Forms C–N bonds with aryl halides:
textThis compound + 4-Bromotoluene → N-(4-Methylphenyl)-3-cyclopropyl-5-(trifluoromethyl)aniline
Ullmann Coupling
Synthesizes biaryl amines with copper catalysis:
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under acidic or oxidative conditions:
Reductive Transformations
Catalytic hydrogenation reduces the aromatic ring or modifies substituents:
| Reaction | Conditions | Product |
|---|---|---|
| Ring Hydrogenation | H₂, Pd/C, EtOH, 50°C | 3-Cyclopropyl-5-(trifluoromethyl)cyclohexylamine |
| Nitro Group Reduction | H₂, Ra-Ni, NH₃, 25°C | This compound (from nitro precursor) |
Functionalization via Imine Formation
Reacts with aldehydes/ketones to form Schiff bases:
textThis compound + Benzaldehyde → N-(3-Cyclopropyl-5-(trifluoromethyl)benzylidene)aniline
-
Applications : Ligands in coordination chemistry or intermediates for heterocycle synthesis.
Scientific Research Applications
Organic Synthesis
3-Cyclopropyl-5-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group increases the lipophilicity and metabolic stability of derived compounds, making them suitable for various applications in drug development and materials science.
Key Reactions:
- Substitution Reactions: The compound can undergo nucleophilic substitutions to form various substituted anilines.
- Cross-Coupling Reactions: It can participate in cross-coupling reactions to create biaryl compounds, which are significant in pharmaceuticals.
Recent studies have explored the biological activity of compounds related to this compound. The trifluoromethyl group is known for enhancing biological interactions due to its electron-withdrawing properties.
Case Study:
In a study examining the antiproliferative effects on colon cancer cell lines, derivatives of this compound were found to up-regulate pro-apoptotic genes (BAX) and down-regulate anti-apoptotic genes (Bcl2), indicating potential therapeutic applications in oncology .
Pharmaceutical Development
The compound has been investigated as a pharmaceutical intermediate due to its ability to modify pharmacokinetic properties. Its structural features allow for the development of novel drugs targeting specific biological pathways.
Applications in Drug Design:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)aniline depends on its specific application. In drug design, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl group may influence the compound’s conformational flexibility and stability.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 3-Cyclopropyl-5-(trifluoromethyl)aniline with its analogues:
Key Observations :
Challenges :
- The cyclopropyl group in the primary compound may require stringent reaction conditions (e.g., low temperature) to prevent ring-opening during synthesis .
Biological Activity
3-Cyclopropyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in interacting with biological targets. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves reactions between 3-amino-5-bromobenzotrifluoride and cyclopropylboronic acid under palladium-catalyzed conditions. The reaction proceeds through a Suzuki coupling mechanism, yielding the desired aniline derivative with moderate to high yields depending on the specific reaction conditions used .
Structure-Activity Relationship (SAR)
The biological activity of compounds containing trifluoromethyl groups has been extensively studied. Research indicates that the position of the trifluoromethyl group significantly influences the compound's potency against various biological targets. For instance, studies have shown that placing the trifluoromethyl group at different positions on the aromatic ring can lead to variations in inhibitory potency against enzymes and receptors .
Key Findings on SAR:
- Positioning : Compounds with trifluoromethyl groups at the para-position often exhibit enhanced activity compared to those with ortho or meta substitutions.
- Lipophilicity : The presence of cyclopropyl and trifluoromethyl groups increases lipophilicity, which can improve membrane permeability and binding affinity to targets .
- Metabolic Stability : The trifluoromethyl group contributes to metabolic stability, reducing the likelihood of rapid degradation in biological systems.
Biological Activity
This compound has shown promising biological activities in various studies. Notably, compounds with similar structures have demonstrated efficacy against cancer cell lines and bacterial infections.
Case Studies:
- Anticancer Activity :
- Antimicrobial Properties :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, similar to other trifluoromethyl-containing drugs that target kinases or proteases.
- Receptor Modulation : It may also interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Trifluoromethyl Position | Biological Activity | Potency (IC50/μM) |
|---|---|---|---|
| This compound | Para | Anticancer, Antimicrobial | 0.55 - 1.7 |
| 4-Trifluoromethyl-aniline | Para | Antidepressant | 0.87 |
| 2-Trifluoromethyl-aniline | Ortho | Reduced potency | >10 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-cyclopropyl-5-(trifluoromethyl)aniline in laboratory settings?
- Answer : Ensure adequate ventilation and use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents (e.g., vermiculite) and avoid flushing into waterways. Emergency procedures include using eye wash stations and safety showers . Training on chemical hazard awareness and PPE compatibility is critical .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Common methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and cyclopropylboronic acids. Reduction of nitro intermediates (e.g., 3-cyclopropyl-5-(trifluoromethyl)nitrobenzene) with hydrogen gas and palladium catalysts is also effective. Post-reaction purification often involves reverse-phase HPLC or column chromatography .
Q. How can the purity and structural integrity of this compound be verified?
- Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). FT-IR can identify functional groups like NH₂ and CF₃ .
Advanced Research Questions
Q. How do the cyclopropyl and trifluoromethyl groups influence the compound’s electronic properties and reactivity?
- Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, decreasing basicity and directing electrophilic substitution to meta/para positions. The cyclopropyl group introduces steric hindrance and strain, potentially modulating reactivity in cross-coupling reactions. Computational studies (DFT) can quantify these effects via frontier molecular orbital analysis .
Q. What strategies optimize catalytic conditions for coupling reactions involving this aniline derivative?
- Answer : Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with ligands like XPhos in polar aprotic solvents (DMF, acetonitrile). Reaction temperatures of 80–100°C under nitrogen enhance yield. Zinc additives (e.g., zinc dicyanide) can stabilize intermediates. Monitor reaction progress via LCMS (e.g., m/z 265 [M+H]+ observed in similar systems) .
Q. What are the implications of this compound’s logP and logD values for pharmacokinetic studies?
- Answer : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but risking off-target binding. At physiological pH (7.4), logD values (measured via shake-flask or chromatographic methods) predict distribution in lipid-rich tissues. Adjusting substituents (e.g., adding polar groups) can balance bioavailability .
Q. How does this compound interact with biomolecules in drug discovery contexts?
- Answer : The NH₂ group enables hydrogen bonding with protein active sites, while the CF₃ group improves metabolic stability by resisting oxidative degradation. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking simulations can map interactions with targets like kinases or GPCRs .
Methodological Considerations
Q. What analytical techniques resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in aromatic regions. X-ray crystallography provides definitive structural confirmation. For ambiguous mass spectra, isotopic labeling or tandem MS/MS fragmentation clarifies molecular ions .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
- Answer : Density functional theory (DFT) calculates transition states and activation energies for reactions like nucleophilic substitution. Molecular dynamics simulations assess solvation effects and stability in different solvents (e.g., DMF vs. THF). Software like Gaussian or ORCA is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
